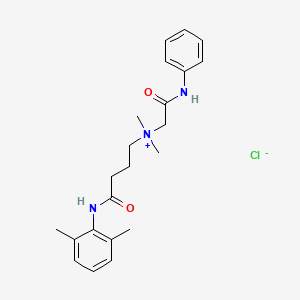![molecular formula C13H21NO5S B13736506 4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium is an organic compound that features a sulfonate group attached to a benzene ring with a methyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium typically involves the reaction of 4-methylbenzenesulfonyl chloride with [2-(2-methylpropoxy)-2-oxoethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylbenzenesulfonate;[2-(2-methoxyethoxy)-2-oxoethyl]azanium
- 4-Methylbenzenesulfonate;[2-(2-ethoxyethoxy)-2-oxoethyl]azanium
- 4-Methylbenzenesulfonate;[2-(2-propoxyethoxy)-2-oxoethyl]azanium
Uniqueness
4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H21NO5S |
|---|---|
Poids moléculaire |
303.38 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium |
InChI |
InChI=1S/C7H8O3S.C6H13NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)4-9-6(8)3-7/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |
Clé InChI |
YAFUQQOZKSYAGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)COC(=O)C[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


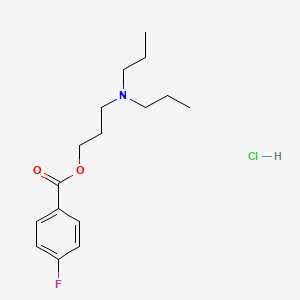
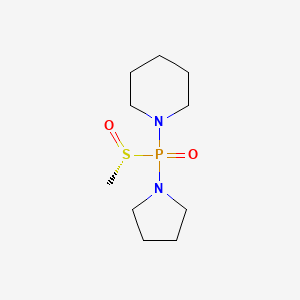
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
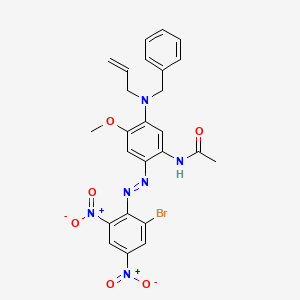
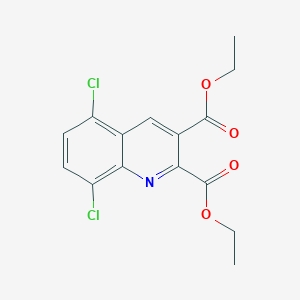
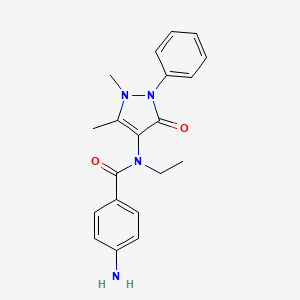
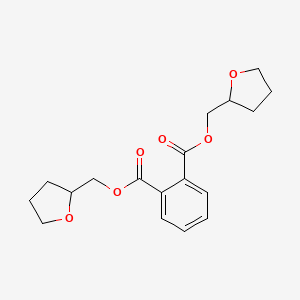
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)



